molecular formula C40H55N5O10Si B12388887 Tesirine intermediate-2

Tesirine intermediate-2

Cat. No.: B12388887
M. Wt: 794.0 g/mol
InChI Key: XKNXDIGKRXQNKC-AGUYGVQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tesirine intermediate-2 is a chemical compound that serves as an intermediate in the synthesis of Tesirine, a pyrrole benzodiazepine dimer. Tesirine is known for its strong cytotoxicity and is used in the development of antibody-drug conjugates, which are targeted cancer therapies .

Chemical Reactions Analysis

Tesirine intermediate-2 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions are typically derivatives of the pyrrole benzodiazepine dimer, which can be further modified to produce Tesirine .

Mechanism of Action

The mechanism of action of Tesirine intermediate-2 involves its conversion to Tesirine, which then exerts its effects by binding to DNA and forming crosslinks. These crosslinks prevent the replication and transcription of DNA, leading to cell death. The molecular targets of Tesirine include the minor groove of DNA, where it forms covalent bonds with specific nucleotides . The pathways involved in this process include the activation of DNA damage response mechanisms and the induction of apoptosis .

Properties

Molecular Formula

C40H55N5O10Si

Molecular Weight

794.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate

InChI

InChI=1S/C40H55N5O10Si/c1-12-17-53-38(50)43-33(23(2)3)35(48)41-25(5)34(47)42-27-15-13-26(14-16-27)22-54-39(51)45-29-20-31(46)32(52-9)19-28(29)36(49)44-21-24(4)18-30(44)37(45)55-56(10,11)40(6,7)8/h12-16,19-21,23,25,30,33,37,46H,1,17-18,22H2,2-11H3,(H,41,48)(H,42,47)(H,43,50)/t25-,30-,33-,37-/m0/s1

InChI Key

XKNXDIGKRXQNKC-AGUYGVQZSA-N

Isomeric SMILES

CC1=CN2[C@@H](C1)[C@@H](N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN2C(C1)C(N(C3=CC(=C(C=C3C2=O)OC)O)C(=O)OCC4=CC=C(C=C4)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.